molecular formula C17H15N5O2 B10866560 3-[2-(1H-benzimidazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione

3-[2-(1H-benzimidazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B10866560
M. Wt: 321.33 g/mol
InChI Key: KRKHCSWHEMLOBC-UHFFFAOYSA-N
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Description

3-[2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a hydrazino group, and a dihydropyrrole-dione structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form an intermediate, which is then reacted with thiosemicarbazide in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification processes often involve crystallization and recrystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as DMSO or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-[2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of a benzimidazole moiety with a hydrazino group and a dihydropyrrole-dione structure. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H15N5O2/c23-15-10-14(16(24)22(15)11-6-2-1-3-7-11)20-21-17-18-12-8-4-5-9-13(12)19-17/h1-9,14,20H,10H2,(H2,18,19,21)

InChI Key

KRKHCSWHEMLOBC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC3=NC4=CC=CC=C4N3

Origin of Product

United States

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